molecular formula C10H9N3O3S B2772791 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 338794-74-4

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No. B2772791
M. Wt: 251.26
InChI Key: DCCOBTUXCVVDMN-UHFFFAOYSA-N
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Description

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (AMTOC) is an organic compound with a molecular formula of C10H9N3O2S and a molecular weight of 241.25. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. AMTOC has been extensively studied due to its potential applications in drug delivery systems, immunosuppressants, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its derivatives are synthesized through various chemical reactions involving acylation, methylation, and the use of different starting compounds for the creation of novel chemical entities. For instance, acylation and methylation processes have been applied to amino derivatives of thiazole and oxazole compounds, leading to the formation of carboxylic acid derivatives with potential applications in further chemical modifications and studies (Dovlatyan et al., 2004).

Medicinal Chemistry and Biological Activities

The compound's framework is also explored in the design and synthesis of novel analogs with promising antibacterial activities. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showcasing potential against various bacterial strains (Palkar et al., 2017). This research signifies the compound's relevance in developing new antibacterial agents.

Catalysis and Chemical Transformations

Research into auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation highlights the utility of derivatives in facilitating selective and efficient chemical transformations. Such studies offer insights into the development of novel synthetic methodologies for producing γ-substituted non-natural amino acids, demonstrating the compound's role in advancing synthetic chemistry (Pasunooti et al., 2015).

Material Science and Energetic Materials

Additionally, compounds based on the 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide scaffold are investigated for their potential applications in material science, including the synthesis of insensitive energetic materials. Such research is pivotal for developing new materials with specific properties suitable for various industrial applications (Yu et al., 2017).

properties

IUPAC Name

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-5(14)8-7(6(2)16-13-8)9(15)12-10-11-3-4-17-10/h3-4H,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCOBTUXCVVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

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